molecular formula C8H10N2O3S B2355419 4-(5-Nitrothiophen-2-yl)morpholine CAS No. 19991-85-6

4-(5-Nitrothiophen-2-yl)morpholine

Cat. No. B2355419
CAS RN: 19991-85-6
M. Wt: 214.24
InChI Key: KHVVBNIJZRLCTK-UHFFFAOYSA-N
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Description

“4-(5-Nitrothiophen-2-yl)morpholine” is a chemical compound with the CAS Number: 19991-85-6 . It has a molecular weight of 214.24 .


Synthesis Analysis

While specific synthesis methods for “4-(5-Nitrothiophen-2-yl)morpholine” were not found, thiophene derivatives in general can be synthesized through various methods such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions between different compounds .


Molecular Structure Analysis

The IUPAC name for this compound is 4-(5-nitro-2-thienyl)morpholine . The InChI code is 1S/C8H10N2O3S/c11-10(12)8-2-1-7(14-8)9-3-5-13-6-4-9/h1-2H,3-6H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(5-Nitrothiophen-2-yl)morpholine” include a molecular weight of 214.24 . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Aromatic Nucleophilic Substitution Reactions

The study of the reaction of 2-bromo-5-nitrothiophene with morpholine has revealed significant insights into aromatic nucleophilic substitution reactions. This research, conducted in various solvent compositions, demonstrated the influence of polarity, as well as the hydrogen-bond donor and acceptor abilities of the media on the reaction rate (Harifi‐Mood & Mousavi-Tekmedash, 2013).

Synthesis of Anti-inflammatory Compounds

Research on the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which inhibit tumor necrosis factor alpha and nitric oxide, has contributed to the development of anti-inflammatory compounds. A rapid and green synthetic method was established for these compounds, showing their potential in pharmaceutical applications (Lei et al., 2017).

Solvent Effects in Ionic Liquids

The kinetics of nucleophilic aromatic substitution of 2-L-5-nitrothiophenes with morpholine in various ionic liquids were studied to understand solvent effects. This research is crucial for developing more efficient chemical processes in non-conventional solvents (D’Anna et al., 2006).

Antileishmanial Activity

Studies on 1,2,4-triazole derivatives with morpholine revealed significant antiparasitic and antileishmanial activities. This research opens avenues for developing new treatments for parasitic infections (Süleymanoğlu et al., 2018).

Structural Analysis in Crystallography

Crystallographic studies of complexes involving morpholine derivatives, like the 5-nitro-2-tosylaminobenzaldehyde di(morpholin-4-yl)aminal complex, provide valuable insights into molecular structures and interactions, fundamental for understanding chemical and biological processes (Khrustalev et al., 1998).

Reaction Mechanisms and Crystal Structures

Explorations into the reaction mechanisms and crystal structure analyses of various morpholine derivatives have led to a deeper understanding of chemical interactions and molecular dynamics. Such research is instrumental in drug design and material science (Mugnoli et al., 1980).

properties

IUPAC Name

4-(5-nitrothiophen-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c11-10(12)8-2-1-7(14-8)9-3-5-13-6-4-9/h1-2H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVVBNIJZRLCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Nitrothiophen-2-yl)morpholine

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